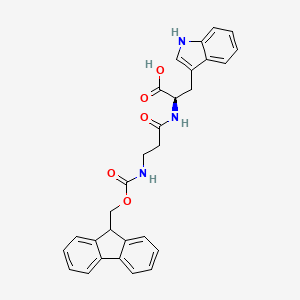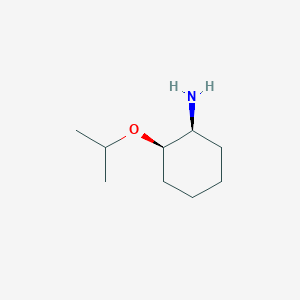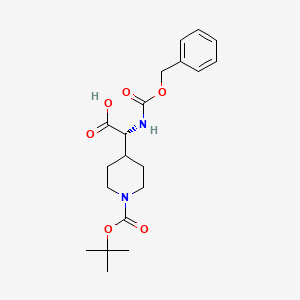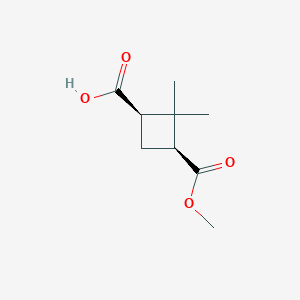
5-Chloro-3-nitro-pyridine-2-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-nitro-pyridine-2-carboxylic acid ethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloro group at the 5-position, a nitro group at the 3-position, and an ethyl ester group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-nitro-pyridine-2-carboxylic acid ethyl ester typically involves the nitration of 5-chloro-2-pyridinecarboxylic acid ethyl ester. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired nitro compound, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-nitro-pyridine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, alkoxides in the presence of a base or under reflux conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Major Products Formed
Reduction: 5-Chloro-3-amino-pyridine-2-carboxylic acid ethyl ester.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: 5-Chloro-3-nitro-pyridine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-nitro-pyridine-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is used in the development of bioactive molecules and as a precursor for the synthesis of potential pharmaceutical agents.
Medicine: It is investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-nitro-pyridine-2-carboxylic acid ethyl ester depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the chloro and ester groups can participate in substitution and hydrolysis reactions, respectively. These interactions can lead to the formation of new compounds with desired biological or chemical properties.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-3-nitro-pyridine-2-carboxylic acid ethyl ester can be compared with other pyridinecarboxylic acid derivatives:
Picolinic acid (2-pyridinecarboxylic acid): Lacks the chloro and nitro groups, making it less reactive in certain chemical reactions.
Nicotinic acid (3-pyridinecarboxylic acid): Contains a carboxylic acid group at the 3-position instead of an ester group, affecting its solubility and reactivity.
Isonicotinic acid (4-pyridinecarboxylic acid): Has the carboxylic acid group at the 4-position, leading to different chemical behavior and applications.
The presence of the chloro and nitro groups in this compound makes it a unique compound with distinct reactivity and applications compared to its analogs .
Eigenschaften
Molekularformel |
C8H7ClN2O4 |
|---|---|
Molekulargewicht |
230.60 g/mol |
IUPAC-Name |
ethyl 5-chloro-3-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7ClN2O4/c1-2-15-8(12)7-6(11(13)14)3-5(9)4-10-7/h3-4H,2H2,1H3 |
InChI-Schlüssel |
KZGVBJBLWYSVKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C=N1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275973.png)



![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12275994.png)
![Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate](/img/structure/B12276006.png)
![3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12276008.png)


![N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B12276020.png)

![3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid](/img/structure/B12276022.png)

